5-Chloro-2,3-difluoropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

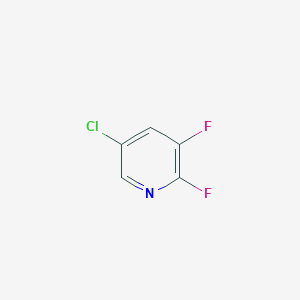

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2,3-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERMDYZFNQIKBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001008801 | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-43-7 | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2,3-difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001008801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2,3-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 5-chloro-2,3-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2,3-DIFLUOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTR2GM7GHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-2,3-difluoropyridine (CAS: 89402-43-7): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-difluoropyridine, identified by the CAS number 89402-43-7, is a halogenated pyridine (B92270) derivative that has emerged as a critical and versatile building block in modern chemical synthesis.[1][2] Its unique molecular structure, featuring both chlorine and fluorine atoms on a pyridine ring, imparts specific reactivity and stability, making it an indispensable intermediate in the pharmaceutical and agrochemical industries.[1][3] The presence of fluorine atoms is particularly significant, as their introduction into active molecules can enhance potency, selectivity, metabolic stability, and bioavailability.[2][4] This technical guide provides a comprehensive overview of the compound's properties, detailed experimental protocols for its synthesis, its key applications, and essential safety information.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid or a low-melting solid, depending on purity and ambient temperature.[5][6] It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone, and dichloromethane.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89402-43-7 | [1][8] |

| Molecular Formula | C₅H₂ClF₂N | [1][8] |

| Molecular Weight | 149.52 g/mol | [1][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [5][7] |

| Melting Point | 47-49 °C | [6][8] |

| Boiling Point | 135 °C | [5][8] |

| Density | 1.442 g/mL at 25 °C | [8] |

| Refractive Index | 1.473 - 1.479 | [6][8] |

| Flash Point | 24 °C (75.2 °F) | [8] |

| Solubility | Soluble in Chloroform, DMSO, Methanol (Slightly) | [8] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Specific chemical shift and coupling constant data are not readily available in the cited literature. A typical spectrum would be expected to show two signals in the aromatic region for the two non-equivalent protons on the pyridine ring. | [3][5] |

| ¹³C NMR | Specific chemical shift data is not available in the cited literature. | [3] |

| ¹⁹F NMR | A ¹⁹F NMR spectrum is noted as available in PubChem, but specific chemical shift data is not provided in the search results. | [1][9] |

| Infrared (IR) | 3078.2 cm⁻¹ (C-H stretch), 1598.3 & 1470.3 cm⁻¹ (C=C, C=N stretch), 1173.3, 1245.0 & 1419.1 cm⁻¹ (C-F stretch), 927.5, 896.7, 794.3 & 732.9 cm⁻¹ (C=C-H bend, C-Cl stretch) | [10] |

Synthesis and Experimental Protocols

The most common and industrially relevant synthesis of this compound involves the halogen exchange (HALEX) fluorination of 2,3,5-trichloropyridine.[8][11] An alternative, multi-step route begins with 2-aminopyridine.

Experimental Protocol: Synthesis from 2,3,5-Trichloropyridine

This protocol is based on a general procedure described in the literature, which achieves high yield and purity.[6][8][11]

Reagents and Materials:

-

2,3,5-Trichloropyridine

-

Potassium Fluoride (KF)

-

Phase Transfer Catalyst (e.g., 18-crown-6)

-

Solvent (e.g., Sulfolane (B150427), Dimethyl Sulfoxide - DMSO)

-

Potassium Carbonate (optional, as an acid scavenger)

-

Reaction flask (1000 mL), equipped with a mechanical stirrer, thermometer, and distillation apparatus

-

Vacuum pump

Procedure:

-

Solvent Preparation: Add 400 g of sulfolane and 400 g of dimethylsulfoxide to a 1000 mL reaction flask. Dehydrate the solvent mixture by heating to 200 °C under vacuum (approx. 0.05 MPa) until the moisture content is below 0.05%.[11]

-

Reaction Setup: Cool the flask to 120 °C. Under an inert atmosphere (e.g., nitrogen), add 96 g (1.66 mol) of anhydrous potassium fluoride, 120 g (0.67 mol) of 2,3,5-trichloropyridine, and 2 g of 18-crown-6 (B118740) ether.[11]

-

Fluorination Reaction: Heat the reaction mixture to 200 °C and maintain this temperature for approximately 3-5 hours, with vigorous stirring.[11] The reaction progress can be monitored by gas chromatography (GC).

-

Product Isolation: After the reaction is complete (as determined by the consumption of the starting material), the product, this compound, is collected via distillation directly from the reaction mixture.[11]

-

Purification: The collected distillate can be further purified by fractional vacuum distillation to achieve high purity (e.g., >98%). The final product is typically a colorless liquid.

Expected Outcome: This procedure can yield approximately 95 g (0.51 mol) of this compound, corresponding to a yield of around 90%, with a purity of >96% as determined by GC.[11]

Synthesis Workflow Diagram

The following diagram illustrates a multi-step synthesis pathway starting from 2-aminopyridine.

Caption: Multi-step synthesis pathway from 2-aminopyridine.

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its primary application is in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, where the 5-chloro-2,3-difluoropyridinyl moiety is a key structural feature.[1]

-

Agrochemicals: The most prominent application is in the production of the selective herbicide Clodinafop-propargyl (B133425), which is used to control grassy weeds in cereal crops.[3][11] The compound serves as the foundational precursor for attaching the pyridyloxy phenoxy propionate (B1217596) core structure.[10][12]

-

Pharmaceuticals: In drug development, it is used as a scaffold to create novel compounds with potential therapeutic properties, including antimicrobial and anti-inflammatory agents.[1] The fluorine atoms enhance metabolic stability and binding affinity to biological targets.[2]

Logical Relationship Diagram: Role in Clodinafop-propargyl Synthesis

This diagram shows the key reaction where this compound is used to build the core of the herbicide Clodinafop-propargyl.

Caption: Use as a key building block in herbicide synthesis.[10][13]

Safety and Handling

This compound is classified as a flammable liquid that is harmful if swallowed and poses a long-term hazard to aquatic life.[1][5] Proper safety precautions are mandatory during its handling and storage.

Table 3: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

| Hazard Statements | H226 | Flammable liquid and vapor | [1][5] |

| H302 | Harmful if swallowed | [1][5] | |

| H412 | Harmful to aquatic life with long lasting effects | [1][5] | |

| Precautionary Statements | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [5] |

| P233 | Keep container tightly closed. | [5] | |

| P270 | Do not eat, drink or smoke when using this product. | ||

| P273 | Avoid release to the environment. | [5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | ||

| P501 | Dispose of contents/container to an approved waste disposal plant. | [5] |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.[5]

Storage Recommendations:

-

Store in a cool, dry, well-ventilated place away from ignition sources.[5] A recommended storage temperature is between 2-8°C.[8]

-

Keep containers tightly sealed when not in use.[5]

Conclusion

This compound (CAS 89402-43-7) is a pivotal chemical intermediate whose value is firmly established in the agrochemical and pharmaceutical sectors. Its synthesis is well-documented, allowing for reliable production, while its unique chemical properties facilitate the development of complex, high-performance molecules. For researchers and developers, a thorough understanding of this compound's reactivity, handling requirements, and synthetic utility is essential for leveraging its full potential in creating next-generation drugs and crop protection agents.

References

- 1. This compound | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 89402-43-7 2,3-Difluoro-5-Chloropyridine Synthesis Of Pesticide Clodinafop-Propargyl [ddvppesticide.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. This compound | 89402-43-7 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Research on Synthesis Process of Clodinafop-propargyl - Master's thesis - Dissertation [dissertationtopic.net]

- 10. CN105418494A - Preparation method of clodinafop propargyl - Google Patents [patents.google.com]

- 11. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]

- 12. CN105418494B - A kind of preparation method of clodinafop-propargyl - Google Patents [patents.google.com]

- 13. This compound | 89402-43-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

In-Depth Technical Guide to 5-Chloro-2,3-difluoropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-difluoropyridine is a halogenated pyridine (B92270) derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique electronic properties, arising from the presence of two fluorine atoms and a chlorine atom on the pyridine ring, make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of this compound, intended to serve as a resource for researchers and professionals in drug development and related scientific disciplines.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid or a low-melting solid at room temperature.[1][2] It possesses a characteristic pyridine-like odor.[3] The presence of electronegative halogen atoms influences its physical and chemical behavior, contributing to its utility as a synthetic intermediate.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂ClF₂N | [4] |

| Molecular Weight | 149.52 g/mol | [4] |

| Appearance | Colorless to light yellow liquid or crystalline powder | [1][2][3] |

| Melting Point | 45-49 °C | [3][5] |

| Boiling Point | 135-136 °C | [1][6] |

| Density | 1.442 g/cm³ at 25 °C | [7] |

| Refractive Index | 1.4738 | [1] |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol, and chlorinated solvents.[3] | [3] |

| CAS Number | 89402-43-7 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| ¹⁹F NMR | Available on PubChem | [4] |

| IR Spectrum | Data not explicitly found in search results. | |

| Mass Spectrum | Data not explicitly found in search results. |

Synthesis of this compound

The most common synthetic route to this compound involves the fluorination of 2,3,5-trichloropyridine (B95902).

Experimental Protocol: Synthesis from 2,3,5-trichloropyridine

A general procedure for the synthesis of this compound involves the reaction of 2,3,5-trichloropyridine with a fluorinating agent, such as potassium fluoride (B91410) (KF) or a mixture of cesium fluoride (CsF) and KF, in a high-boiling polar aprotic solvent like sulfolane or dimethyl sulfoxide (B87167) (DMSO).[8] The use of a phase-transfer catalyst, such as a quaternary phosphonium (B103445) salt, can enhance the reaction rate and yield.[8]

Materials:

-

2,3,5-trichloropyridine

-

Potassium fluoride (anhydrous)

-

Cesium fluoride (optional)

-

Sulfolane

-

Dimethyl sulfoxide (DMSO)

-

Phase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and an inlet for inert gas, a mixture of sulfolane and DMSO is degassed and dried.

-

2,3,5-trichloropyridine, anhydrous potassium fluoride (and cesium fluoride, if used), and the phase-transfer catalyst are added to the solvent mixture under an inert atmosphere.

-

The reaction mixture is heated to a temperature range of 180-210 °C for several hours.[8]

-

The progress of the reaction is monitored by gas chromatography (GC).

-

Upon completion, the product, this compound, is isolated by distillation under reduced pressure.

Chemical Reactivity and Applications

This compound is a versatile building block due to the differential reactivity of its halogen substituents. The fluorine atoms at the 2- and 3-positions and the chlorine atom at the 5-position can be selectively targeted in various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the nitrogen atom and the fluorine atoms makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The 2-fluoro substituent is generally the most labile towards nucleophilic displacement.

A prime example of this reactivity is its use in the synthesis of the herbicide clodinafop-propargyl.[9] In this synthesis, the 2-fluoro atom of this compound is displaced by the phenoxide ion of (R)-2-(4-hydroxyphenoxy)propionic acid.[10]

Experimental Protocol: Synthesis of Clodinafop (B133158) Acid

Materials:

-

This compound

-

(R)-2-(4-hydroxyphenoxy)propionic acid

-

Potassium carbonate (or another suitable base)

-

Aprotic polar solvent (e.g., acetonitrile, DMF)

Procedure:

-

(R)-2-(4-hydroxyphenoxy)propionic acid and potassium carbonate are dissolved in an aprotic polar solvent.

-

This compound is added to the mixture.

-

The reaction is heated to reflux (typically 75-85 °C) for several hours, with the progress monitored by HPLC.[11]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to acidic (pH ≤ 3.5) with an acid (e.g., HCl) to precipitate the clodinafop acid.[11]

-

The solid product is collected by filtration and dried.

Suzuki Coupling

The chlorine atom at the 5-position of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups at this position, further diversifying the molecular scaffolds that can be accessed from this starting material.

Experimental Protocol: General Procedure for Suzuki Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., phosphine-based ligands)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, often with water)

Procedure:

-

To an oven-dried reaction flask, this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used) are added.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

Degassed solvent(s) are added via syringe.

-

The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed and is harmful to aquatic life with long-lasting effects.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| 🔥 | Warning | H226: Flammable liquid and vapor |

| ❗ | Warning | H302: Harmful if swallowed |

| 🐠 | H412: Harmful to aquatic life with long lasting effects |

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its distinct physical and chemical properties, coupled with its selective reactivity in nucleophilic aromatic substitution and cross-coupling reactions, make it an important intermediate for the preparation of a wide range of functional molecules, particularly in the agrochemical and pharmaceutical industries. This guide provides essential technical information to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

- 1. This compound - Chang Zhou Ai Teng International Trade Co., Ltd [aitengchem.com]

- 2. This compound | 89402-43-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 2,3-ジフルオロ-5-クロロピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 9. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]

- 10. Research on Synthesis Process of Clodinafop-propargyl - Dissertation [m.dissertationtopic.net]

- 11. CN105418494A - Preparation method of clodinafop propargyl - Google Patents [patents.google.com]

An In-depth Technical Guide on 5-Chloro-2,3-difluoropyridine

This document provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2,3-difluoropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.

| Parameter | Value |

| Molecular Formula | C5H2ClF2N[1][2][3][4][5] |

| Molecular Weight | 149.53 g/mol [1][3][4][6] |

| CAS Registry Number | 89402-43-7[1][2] |

| Appearance | White to off-white crystalline powder or colorless transparent liquid[1][4][5] |

| Density | Approximately 1.442 - 1.45 g/cm³[1][6] |

| Boiling Point | 135°C - 182°C at 760 mmHg[1][5] |

| Melting Point | 45-48°C[1] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and analysis of this compound are crucial for reproducible research. A representative synthetic protocol is outlined below.

Synthesis of 2,3-difluoro-5-chloropyridine:

A common method involves the fluorination of a polychlorinated pyridine (B92270) precursor. In a typical procedure, 2,3,5-trichloropyridine (B95902) is treated with a fluorinating agent such as potassium fluoride.[3] The reaction is often catalyzed by a phase-transfer catalyst, like 18-crown-6, to enhance the reaction rate and yield.[3]

-

Reactants: 2,3,5-trichloropyridine, Potassium Fluoride (KF), Potassium Carbonate (K2CO3), 18-crown-6.[3]

-

Procedure: The reactants are combined in a reaction vessel and heated.[3] For instance, 96 g of potassium fluoride, 120 g of 2,3,5-trichloropyridine, 2 g of 18-crown-6, and 3 g of potassium carbonate are heated to 200°C for approximately 3 hours.[3]

-

Product Isolation: After the reaction is complete, the product, 2,3-difluoro-5-chloropyridine, is collected.[3]

-

Analysis: The purity of the resulting product is typically determined by gas chromatography (GC).[3]

Logical Relationships

The relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. This hierarchy allows for the unambiguous identification and quantification of the substance.

Caption: Relationship between compound name, formula, and molecular weight.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 89402-43-7 [chemicalbook.com]

- 4. sincerechemical.com [sincerechemical.com]

- 5. This compound - Chang Zhou Ai Teng International Trade Co., Ltd [aitengchem.com]

- 6. parchem.com [parchem.com]

Solubility of 5-Chloro-2,3-difluoropyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-difluoropyridine is a halogenated pyridine (B92270) derivative of significant interest in the pharmaceutical and agrochemical industries. Its utility as a key building block in the synthesis of novel bioactive molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and offers a logical framework for solvent selection in research and development settings.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. For this compound, the presence of electronegative fluorine and chlorine atoms, along with the nitrogen atom in the pyridine ring, creates a molecule with moderate polarity. This structure suggests that it will exhibit favorable solubility in a range of common organic solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature, some key data points have been reported. The compound is generally described as readily soluble in common organic solvents such as ethanol, acetone, and dichloromethane.[1] More specific quantitative solubility has been reported in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[2]

For ease of comparison, the available quantitative data is summarized in the table below. It is important to note that the temperature at which these solubilities were determined is not always specified in the available literature; however, it is generally assumed to be at or near ambient temperature (approximately 20-25 °C).

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 47.2 | 5.0 | [2] |

| Ethanol | C₂H₅OH | 24.5 | 2.0 | [2] |

| Acetone | (CH₃)₂CO | 20.7 | Readily Soluble | [1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Readily Soluble | [1] |

*The term "Readily Soluble" indicates a high degree of solubility, though a precise quantitative value has not been cited in the available literature.

Experimental Protocols for Solubility Determination

To generate robust and reproducible solubility data, standardized experimental protocols are essential. The following section details a recommended methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials and Apparatus

-

This compound (high purity, >98%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in solubility studies and solvent selection, the following diagrams are provided.

Caption: A generalized workflow for the experimental determination of solubility.

Caption: A logical pathway for selecting an appropriate organic solvent.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While the available quantitative data is limited, the provided information and detailed experimental protocol offer a robust framework for researchers and drug development professionals. The generation of more comprehensive, temperature-dependent solubility data across a wider range of solvents would be a valuable contribution to the scientific community, enabling more precise control over synthetic processes and formulation development involving this important chemical intermediate.

References

5-Chloro-2,3-difluoropyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 5-Chloro-2,3-difluoropyridine, a key intermediate in the synthesis of agrochemicals and pharmaceuticals. This document covers its chemical structure, nomenclature, physicochemical properties, and common synthetic routes, presenting data in a clear and accessible format for scientific professionals.

Chemical Structure and IUPAC Name

This compound is a halogenated pyridine (B92270) derivative. Its structure consists of a pyridine ring substituted with one chlorine atom at the 5-position and two fluorine atoms at the 2- and 3-positions.

The internationally recognized IUPAC name for this compound is This compound [1]. It is also commonly referred to as 2,3-Difluoro-5-chloropyridine[1][2].

Below is a diagram illustrating the logical relationship of the atoms in the molecule.

Caption: Atomic arrangement in this compound.

Physicochemical Properties

This section summarizes the key physical and chemical properties of this compound, essential for its handling, application, and process development.

| Property | Value | Source(s) |

| Molecular Formula | C5H2ClF2N | [1][2][3][4] |

| Molecular Weight | 149.53 g/mol | [2][3] |

| CAS Registry Number | 89402-43-7 | [1][2][3][4][5] |

| Appearance | Colorless transparent liquid or white to off-white crystalline powder | [3][6][7] |

| Boiling Point | 135 °C | [5][6][8] |

| Density | 1.442 g/cm³ at 25 °C | [5][8] |

| Refractive Index | 1.4738 | [5][6][8] |

| Melting Point | 45-48 °C | [3] |

| Solubility | Soluble in DMSO, ethanol, and chlorinated solvents. | [3] |

Synthesis Protocols

This compound is primarily synthesized from 2,3,5-trichloropyridine (B95902) through a halogen exchange (Halex) reaction. Various methods and catalysts have been developed to optimize this process, aiming for high yield and purity.

General Synthetic Pathway

The core of the synthesis involves the substitution of chlorine atoms at positions 2 and 3 of the pyridine ring with fluorine atoms. This is typically achieved using a fluoride (B91410) salt as the fluorinating agent.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Fluorination of 2,3,5-Trichloropyridine

This protocol is a representative example of the synthesis of this compound.

Materials:

-

2,3,5-Trichloropyridine

-

Potassium Fluoride (KF)

-

Dimethyl Sulfoxide (B87167) (DMSO)

-

Phase Transfer Catalyst (e.g., Tetraphenylphosphonium (B101447) Bromide or 18-crown-6)

Procedure:

-

Solvent Preparation: In a reaction vessel, a mixture of sulfolane and dimethyl sulfoxide is dehydrated under reduced pressure at an elevated temperature.[5]

-

Reactant Addition: To the dried solvent, 2,3,5-trichloropyridine, potassium fluoride, and a phase transfer catalyst are added.[5][9]

-

Reaction: The reaction mixture is heated to a specific temperature range (e.g., 180-210 °C) and maintained for several hours under an inert atmosphere.[9] The progress of the reaction can be monitored by gas chromatography.[5]

-

Product Isolation: Upon completion, the reaction mixture is distilled under reduced pressure to remove the solvent and isolate the crude product.[10]

-

Purification: The crude product is further purified by high vacuum distillation to obtain this compound with high purity.[10]

One patented method specifies heating 2,3,5-trichloropyridine with potassium fluoride in a mixture of sulfolane and DMSO, using 18-crown-6 (B118740) as a catalyst, at 200°C for approximately 3 hours, achieving a yield of 90% with a purity of 96.8%.[5] Another approach utilizes tetraphenylphosphonium bromide as a phase transfer catalyst in an organic solvent, with reaction temperatures between 180-210°C, to achieve a high yield of the final product.[9]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals.[3] Its primary application is as a key intermediate in the production of herbicides, such as clodinafop-propargyl.[2][11] The presence of the fluorine atoms can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredients. The regioselectivity in substitution reactions and its stability under acidic conditions make it a versatile reagent in organic synthesis.[3]

References

- 1. This compound | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP) [agrochemicals.com.cn]

- 3. nbinno.com [nbinno.com]

- 4. Synthonix, Inc > 89402-43-7 | this compound [synthonix.com]

- 5. This compound | 89402-43-7 [chemicalbook.com]

- 6. This compound - Chang Zhou Ai Teng International Trade Co., Ltd [aitengchem.com]

- 7. sincerechemical.com [sincerechemical.com]

- 8. parchem.com [parchem.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 10. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Hazards and Safety of 5-Chloro-2,3-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 5-chloro-2,3-difluoropyridine (CAS No: 89402-43-7). It is intended to be a crucial resource for laboratory personnel and chemical handlers, offering detailed data and protocols to ensure safe handling, storage, and disposal of this compound.

Chemical Identification and Physical Properties

This compound is a halogenated pyridine (B92270) derivative.[1] At room temperature, it is a colorless to pale yellow liquid with a characteristic odor associated with chlorinated aromatic compounds.[1] It has limited solubility in water but is readily soluble in common organic solvents like ethanol, acetone, and dichloromethane.[1]

| Property | Value | Source |

| Molecular Formula | C5H2ClF2N | [2][3][4] |

| Molecular Weight | 149.53 g/mol | [2] |

| CAS Number | 89402-43-7 | [2][5] |

| EC Number | 410-090-7 | [4] |

| Appearance | Colorless to pale yellow liquid | [1][6] |

| Boiling Point | 70-73 °C @ 85 Torr | [6] |

| Flash Point | 24 °C (75.2 °F) | |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute oral toxicity.[2][3][7]

| GHS Classification | Hazard Class and Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor[2][3][4][7][8] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2][3][4][7][8] |

| Hazardous to the aquatic environment, long-term hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[2][3][4][7][8] |

GHS Pictograms and Signal Word:

Health Hazard Information

While comprehensive toxicological data is limited, available information suggests that this compound may pose moderate health risks.[1]

-

Acute Effects: Harmful if swallowed.[2][3][4][7][8] Inhalation or skin contact may cause irritation to the respiratory tract, mucous membranes, and skin.[1]

-

Chronic Effects: Prolonged exposure could potentially lead to liver and kidney stress.[1]

-

Carcinogenicity: There is no conclusive evidence to classify this compound as a carcinogen.[1] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with this compound.

Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[4][7]

-

Do not eat, drink, or smoke when using this product.[7][8][9]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2][4][7][8][9]

-

Store away from incompatible materials and foodstuff containers.[7][8][9]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Safety glasses with side-shields or a face shield.[4] |

| Skin Protection | Handle with gloves. Dispose of contaminated gloves after use.[2][4] |

| Body Protection | Protective clothing. |

| Respiratory Protection | Use a respirator if ventilation is inadequate.[2] |

First-Aid Measures

In case of exposure, immediate medical attention is crucial.

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][4]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Special Hazards: Flammable liquid and vapor.[2][7] Vapors can form explosive mixtures with air.[7] Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[4]

-

Firefighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[2][4]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions:

-

Beware of vapors accumulating in low areas to form explosive concentrations.[4]

Environmental Precautions:

-

Prevent further leakage or spillage if safe to do so.[4]

-

Discharge into the environment must be avoided.[4]

Methods for Cleaning Up:

-

Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.[4]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[2] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2][4]

This technical guide is intended to provide a comprehensive overview of the hazards and safe handling of this compound. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with a qualified safety professional for specific guidance.

References

- 1. Page loading... [guidechem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. This compound | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 5-Chloro-2,3-difluoropyridine for Researchers and Drug Development Professionals

Introduction

5-Chloro-2,3-difluoropyridine is a halogenated heterocyclic compound that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties, imparted by the presence of two fluorine atoms and a chlorine atom on the pyridine (B92270) ring, make it a versatile intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, key synthetic applications, and detailed experimental protocols relevant to researchers in the pharmaceutical and agrochemical industries.

Commercial Availability

This compound is readily available from a range of commercial chemical suppliers globally. Purity levels typically range from 93% to over 99%, catering to different research and development needs.[1][2][3][4] Major suppliers are located in China, India, the United States, and Europe, ensuring a stable supply chain for both laboratory-scale and bulk quantities.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier Name | Country/Region | Purity Offered | Notes |

| Sigma-Aldrich (Merck) | Global | 95% | Major global distributor for research quantities.[5] |

| TCI Chemicals | Global | >93.0% (GC) | Offers various quantities, with detailed specifications available.[2][3][4] |

| Navin Fluorine International | India | Reagent Grade | Key manufacturer in the fluorochemicals sector. |

| Synthonix | USA | 98% | Specializes in fluorinated building blocks. |

| Apollo Scientific | UK | Not specified | Supplier of fine chemicals for research. |

| ChemicalBook | Global | Varies (up to 99%) | Online marketplace listing multiple Chinese suppliers.[1] |

| ECHEMI | Global | Varies (96-99%) | Platform connecting buyers with Chinese manufacturers.[6] |

Physicochemical and Safety Data

The physical and chemical properties of this compound are well-documented, though some variations exist between suppliers. It is typically a colorless to light yellow liquid at room temperature.[6][7] The compound is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, acetone (B3395972), dimethyl sulfoxide (B87167) (DMSO), and chlorinated solvents.[7][8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89402-43-7 | [5][9] |

| Molecular Formula | C₅H₂ClF₂N | [5][9] |

| Molecular Weight | 149.52 g/mol | [5][9] |

| Appearance | Colorless to light yellow liquid | [6][7] |

| Density | 1.442 g/mL at 25 °C | [5] |

| Boiling Point | 135 °C (at 760 mmHg) | [1] |

| 70-73 °C (at 85 Torr) | [6] | |

| Melting Point | 45-49 °C | [6][8] |

| Flash Point | 24 °C (75.2 °F) | [5] |

| Refractive Index | ~1.47 | [4] |

| Solubility | Sparingly soluble in water; Soluble in DMSO, ethanol, acetone, chlorinated solvents. | [7][8] |

Table 3: Safety and Hazard Information

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flammable Liquid | GHS02 (Flame) | H226: Flammable liquid and vapor. | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. |

| Aquatic Hazard | None | H412: Harmful to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

Data compiled from publicly available Safety Data Sheets (SDS) and the ECHA C&L Inventory.[6][9]

Core Synthetic Applications and Experimental Protocols

This compound is a valuable precursor in the synthesis of agrochemicals and pharmaceuticals, primarily due to the reactivity of its halogen substituents, which can be selectively displaced or engaged in cross-coupling reactions.[1][6][8]

Synthesis of this compound

The industrial synthesis of this compound often starts from 2,3,5-trichloropyridine (B95902) via a halogen exchange (HALEX) reaction.

Caption: Synthetic pathway from 2,3,5-trichloropyridine.

Experimental Protocol: Synthesis from 2,3,5-trichloropyridine [1]

-

To a 1000 mL flask, add 400 g of sulfolane and 400 g of dimethyl sulfoxide (DMSO). Dehydrate the solvent mixture by heating to 200 °C under vacuum (approx. 0.05 MPa) until the moisture content is below 0.05%.

-

Cool the flask to 120 °C and add 96 g (1.66 mol) of potassium fluoride, 120 g (0.67 mol) of 2,3,5-trichloropyridine, 2 g of 18-crown-6 ether, and 3 g of potassium carbonate.

-

Heat the reaction mixture to 200 °C and maintain for approximately 3 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

Upon completion, the product, this compound, can be isolated by distillation from the reaction mixture.

-

Typical yields are around 90%, with a purity of >96% as determined by GC.

Application in Agrochemical Synthesis: Clodinafop-propargyl

A primary application of this compound is in the synthesis of the herbicide clodinafop-propargyl. This involves a nucleophilic aromatic substitution (SₙAr) reaction.

Caption: Nucleophilic aromatic substitution to form a key herbicide intermediate.

Experimental Protocol: Synthesis of Clodinafop Intermediate

-

In a suitable reaction vessel, charge (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA) and water.

-

Add potassium carbonate (K₂CO₃) as the base. The molar ratio of K₂CO₃ to HPPA is typically 2:1.

-

Add this compound to the mixture.

-

Heat the reaction mixture to reflux (approximately 106 °C) and maintain for 3 hours.

-

Monitor the reaction to completion by HPLC or TLC.

-

Upon completion, cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 3. This will precipitate the product.

-

The solid intermediate is collected by filtration, washed with water, and dried.

Application in Pharmaceutical Synthesis: Kinase Inhibitors

This compound is a key starting material for various kinase inhibitors, which are crucial in oncology.[7] The synthesis often involves a nucleophilic aromatic substitution with an amine, followed by further functionalization.

Caption: General synthetic route towards kinase inhibitors.

Experimental Protocol: General Nucleophilic Aromatic Substitution with an Amine [10][11]

-

In a reaction vial, dissolve this compound (1.0 eq) and the desired amine nucleophile (1.0-1.2 eq) in a polar aprotic solvent such as DMSO or NMP.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or diisopropylethylamine (DIPEA).

-

Heat the reaction mixture, typically between 80 °C and 140 °C, for 8-24 hours. The progress of the reaction should be monitored by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired N-substituted intermediate.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for its successful application in synthesis. Gas Chromatography (GC) is the most common method cited by suppliers for purity analysis.

Table 4: Recommended Analytical Methods for Quality Control

| Method | Typical Parameters | Purpose |

| Gas Chromatography (GC) | Column: Standard non-polar (e.g., DB-5 or equivalent) or mid-polar column. Injector Temp: 250 °C Oven Program: 50 °C (2 min), ramp to 280 °C at 10 °C/min. Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Purity assessment, identification of volatile impurities. |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient. Detector: UV at 254 nm. | Purity assessment, monitoring reaction progress. |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹⁹F NMR, ¹³C NMR in CDCl₃. | Structural confirmation and identification. |

| Karl Fischer Titration | Coulometric or volumetric titration. | Determination of water content. |

Experimental Workflow: GC-MS Purity Analysis

Caption: Workflow for purity analysis by GC-MS.

Protocol: GC-MS for Purity and Impurity Profiling

-

Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as acetone or ethyl acetate. Prepare a working standard by diluting to 10-100 µg/mL.

-

Sample Preparation: Dilute the batch sample to a similar concentration as the working standard.

-

GC-MS Conditions:

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split mode (e.g., 50:1 split ratio), 250 °C. Injection volume: 1 µL.

-

Oven Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

MS System: Agilent 5977A or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification.

-

-

Data Analysis: Integrate the peak area for this compound to determine purity (as area %). Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Conclusion

This compound is a cornerstone intermediate for the development of modern agrochemicals and pharmaceuticals, particularly in the field of kinase inhibitors. Its well-defined reactivity allows for predictable and efficient synthetic transformations. This guide has provided essential technical data, including a list of commercial suppliers, detailed physicochemical properties, and robust experimental protocols for its synthesis and key applications. The provided analytical methods will further empower researchers to ensure the quality and consistency of this vital chemical building block in their drug discovery and development endeavors.

References

- 1. This compound | 89402-43-7 [chemicalbook.com]

- 2. This compound | 89402-43-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound 93.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound | 89402-43-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. 2,3-Difluoro-5-chloropyridine 95 89402-43-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aromatic Nucleophilic Substitution [fishersci.co.uk]

- 11. m.youtube.com [m.youtube.com]

5-Chloro-2,3-difluoropyridine: A Comprehensive Technical Guide

An In-depth Whitepaper on the History, Synthesis, and Applications of a Key Fluorinated Intermediate

This technical guide provides a detailed overview of 5-Chloro-2,3-difluoropyridine, a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development and chemical manufacturing, this document covers the compound's historical context, key synthesis methodologies with detailed experimental protocols, and its significant applications. All quantitative data is presented in structured tables for ease of comparison, and a key synthesis pathway is visualized to elucidate the chemical process.

Introduction and Historical Context

This compound (CDFP) is a halogenated heterocyclic compound that has gained prominence as a versatile intermediate in organic synthesis.[1] Its unique electronic properties, conferred by the presence of two fluorine atoms and a chlorine atom on the pyridine (B92270) ring, make it a valuable precursor for creating complex molecules with enhanced biological activity and metabolic stability.[1] The introduction of fluorine atoms often leads to increased lipophilicity and improved bioavailability in the final products.[1]

The development of this compound is closely tied to the broader expansion of fluorine chemistry in the life sciences. While the exact date of its first synthesis is not definitively documented in the provided search results, its emergence as a commercially significant intermediate appears to have occurred in the early 2000s. This coincided with a surge in the development of fluorinated heterocyclic compounds for pharmaceutical and agrochemical applications.[2] Its primary utility lies in the synthesis of high-efficacy herbicides, such as clodinafop-propargyl, and as a building block for antiviral and anticancer drug candidates.[1][3][4][5][6]

Physicochemical Properties

This compound is a colorless to pale yellow liquid or a white to off-white crystalline powder at room temperature, with a characteristic pyridine-like odor.[2][7] It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol, acetone, dimethyl sulfoxide (B87167) (DMSO), and dichloromethane.[2][7]

| Property | Value | References |

| CAS Number | 89402-43-7 | [2][3][4][7][8][9] |

| Molecular Formula | C5H2ClF2N | [1][2][7][9] |

| Molecular Weight | 149.53 g/mol | [1][7][9] |

| Appearance | Colorless to pale yellow liquid or white to off-white crystalline powder | [2][7] |

| Melting Point | 45-49 °C | [3][5][7] |

| Boiling Point | 135 °C | [3] |

| Density | 1.442 - 1.45 g/cm³ at 20-25 °C | [3][4][7] |

| Refractive Index | 1.4738 | [3] |

| Flash Point | 39.9 °C | [5] |

Synthesis Methodologies and Experimental Protocols

The primary route for the industrial synthesis of this compound involves the halogen exchange (HALEX) reaction of 2,3,5-trichloropyridine (B95902) with a fluorinating agent. Various protocols have been developed to optimize this process, focusing on improving yield, purity, and cost-effectiveness.

Fluorination of 2,3,5-Trichloropyridine

This is the most common and economically viable method for producing this compound. The process involves the substitution of chlorine atoms at the 2 and 3 positions of the pyridine ring with fluorine atoms.

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

This method, detailed in a Chinese patent, utilizes a mixture of cesium fluoride (B91410) and potassium fluoride as the fluorinating agent, which can enhance the reaction rate and yield.[10]

-

Materials:

-

2,3,5-Trichloropyridine (120 g, 0.67 mol)

-

Cesium fluoride (96 g, 1.66 mol)

-

Potassium fluoride (96 g, 1.66 mol)

-

Sulfolane (400 g)

-

Dimethyl sulfoxide (DMSO) (400 g)

-

18-crown-6 (B118740) ether (2 g)

-

Potassium carbonate (3 g)

-

-

Procedure:

-

To a 1000 mL flask, add sulfolane and dimethyl sulfoxide. Dehydrate the solvents by heating to 200 °C under reduced pressure (0.07 MPa) until the moisture content is below 0.05%.[10]

-

Cool the flask to 120 °C and add cesium fluoride, potassium fluoride, 2,3,5-trichloropyridine, 18-crown-6 ether, and potassium carbonate.[10]

-

Heat the reaction mixture to 200 °C and maintain for approximately 3 hours.[10]

-

Collect the product as it forms.[10]

-

The final product is obtained with a yield of 90% and a purity of 96.8% as determined by gas chromatography.[10]

-

This approach avoids the more expensive cesium fluoride by using potassium fluoride in conjunction with a phase transfer catalyst.[11]

-

Materials:

-

2,3,5-Trichloropyridine

-

Potassium fluoride

-

Tetraphenylphosphonium bromide or tetrabutylphosphonium (B1682233) bromide (Phase Transfer Catalyst)

-

Organic solvent

-

-

Procedure:

-

In an organic solvent, combine 2,3,5-trichloropyridine, potassium fluoride, and the phase transfer catalyst under an inert gas atmosphere.[11]

-

Heat the mixture to 180-190 °C for 5-10 hours. This initial step primarily forms the monofluorinated intermediate, 2-fluoro-3,5-dichloropyridine.[11]

-

Increase the temperature to 200-210 °C and maintain for 10-15 hours to facilitate the second fluorine substitution, yielding this compound.[11]

-

The conversion of the starting material can reach up to 100%, with the yield of the difluorinated product being around 40%.[11]

-

Synthesis Data Summary

| Starting Material | Fluorinating Agent(s) | Solvent(s) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2,3,5-Trichloropyridine | CsF, KF | Sulfolane, DMSO | 18-crown-6 ether | 200 | 3 | 90 | 96.8 | [10] |

| 2,3,5-Trichloropyridine | KF | Organic Solvent | Tetraphenylphosphonium bromide or Tetrabutylphosphonium bromide | 180-190 then 200-210 | 15-25 | ~40 | Not Specified | [11] |

| 2,3,5-Trichloropyridine | KF | N-Methylpyrrolidone | Not Specified | 180 | 9 | 76.6 | Not Specified | [4] |

| 2,3,5-Trichloropyridine | KF | DMSO | Not Specified | 120 | 10 | 74.7 | Not Specified | [4] |

| 2,3,5-Trichloropyridine | KF | DMF | Not Specified | 150 | 9.5 | 78.3 | Not Specified | [4] |

Applications in Research and Industry

This compound is a versatile building block primarily utilized in the agrochemical and pharmaceutical industries.[1][6]

-

Agrochemicals: It is a key intermediate in the synthesis of herbicides, most notably clodinafop-propargyl.[3][4][5] The presence of the fluorinated pyridine core enhances the biological efficacy of these agrochemicals.[1]

-

Pharmaceuticals: In medicinal chemistry, this compound is used in the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.[1] It is particularly valuable in the design of kinase inhibitors and other targeted therapies.[1][2] The multiple halogen functionalities allow for selective substitution reactions, making it a valuable tool in structure-activity relationship (SAR) studies.[1]

-

Specialty Chemicals: The compound also finds applications in the synthesis of functional materials, such as liquid crystals and dyes, where its halogenated pyridine structure can be used to modify electronic properties.[1]

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[8][9] It is also harmful to aquatic life with long-lasting effects.[8][9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[9] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[9]

Conclusion

This compound has established itself as a pivotal intermediate in the synthesis of high-value chemical products. Its development was driven by the increasing demand for fluorinated compounds in the life sciences. The optimization of its synthesis, primarily through the halogen exchange reaction of 2,3,5-trichloropyridine, has made it a commercially accessible and versatile building block. As research in agrochemicals and pharmaceuticals continues to advance, the demand for and applications of this compound are expected to grow, solidifying its importance in modern chemical synthesis.

References

- 1. What Is this compound (CDFP) and How Is It Applied in Chemical Synthesis? [jindunchemical.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 89402-43-7 [chemicalbook.com]

- 4. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C5H2ClF2N | CID 2783248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. CN106008329A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

5-Chloro-2,3-difluoropyridine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Chloro-2,3-difluoropyridine (CAS No. 89402-43-7). This halogenated pyridine (B92270) derivative is a key building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its handling and storage paramount for ensuring its integrity and for the safety of laboratory personnel.[1][2][3]

Core Stability Profile

This compound is generally considered stable when stored under the recommended conditions.[4] However, its stability can be compromised by exposure to incompatible materials, heat, and moisture. The presence of chlorine and fluorine atoms on the pyridine ring enhances its chemical stability compared to pyridine itself.[1]

Heating can lead to decomposition and a dangerous increase in pressure within containers.[5] The compound is also a flammable liquid and vapor, with a moderate fire and explosion hazard when exposed to heat or flame.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 89402-43-7 | [6] |

| Molecular Formula | C₅H₂ClF₂N | [6] |

| Molecular Weight | 149.53 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.442 g/mL at 25 °C | [6] |

| Boiling Point | 162-164 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, and dichloromethane | [1] |

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the quality and safety of this compound. The following table summarizes the recommended conditions based on information from safety data sheets and supplier guidelines.

| Condition | Recommendation | Source |

| Temperature | Store in a cool place.[7] Some suppliers recommend 2-8°C, while another suggests -20°C for optimal stability.[2][6][8] | |

| Atmosphere | Store in a dry, well-ventilated area.[7][9] | |

| Container | Keep container tightly closed.[7][9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7] | |

| Ignition Sources | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5] | |

| Incompatible Materials | Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][5] |

Logical Workflow for Ensuring Stability

The following diagram illustrates the key considerations and their logical flow for ensuring the stability of this compound during storage and handling.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a chemical compound would involve the following steps:

-

Forced Degradation Studies: Expose the compound to a range of stress conditions, including elevated temperature, high humidity, UV/visible light, and oxidizing agents.

-

Analytical Method Development: Develop and validate a stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), capable of separating the parent compound from its degradation products.

-

Long-Term and Accelerated Stability Studies: Store the compound under controlled temperature and humidity conditions for an extended period (long-term) and at elevated temperatures (accelerated) to predict its shelf life.

-

Analysis: Periodically analyze samples from the stability studies to determine the rate of degradation and identify any degradation products.

Given the flammable nature of this compound, all experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9] All potential ignition sources must be eliminated.[5]

References

- 1. capotchem.cn [capotchem.cn]

- 2. nbinno.com [nbinno.com]

- 3. Buy 2,3 Difluoro 5-chloro pyridine, 97%+ - 89402-43-7 – this compound in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. jindunchemistry.com [jindunchemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-2,3-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2,3-difluoropyridine is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals, most notably for a new generation of herbicides.[1][2] Its preparation from 2,3,5-trichloropyridine (B95902) via a halogen exchange (Halex) reaction is a key industrial process.[3] This document provides detailed application notes and experimental protocols for this synthesis, summarizing various reported methods and their respective quantitative data to aid researchers in selecting and optimizing the reaction conditions for their specific needs.

The fundamental reaction involves the substitution of chlorine atoms at the 2- and 3-positions of the pyridine (B92270) ring with fluorine atoms. This transformation is typically achieved using alkali metal fluorides in a polar aprotic solvent at elevated temperatures. The choice of fluorinating agent, solvent, catalyst, and reaction conditions significantly impacts the yield and purity of the final product.

Reaction Pathway

The synthesis of this compound from 2,3,5-trichloropyridine is a nucleophilic aromatic substitution reaction. The process can be visualized as a stepwise halogen exchange.

Caption: General reaction pathway for the synthesis of this compound.

Comparative Data of Synthesis Protocols

The following table summarizes various reported methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.

| Protocol | Fluorinating Agent(s) | Solvent(s) | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Cesium Fluoride (B91410), Potassium Fluoride | Sulfolane (B150427), Dimethyl Sulfoxide (B87167) | 18-crown-6 (B118740) ether, Potassium Carbonate | 145 then 190 | 17 then 19 | 90 | 96.8 | [4] |

| 2 | Potassium Fluoride | N-Methylpyrrolidone (NMP) | None | 180 | 9 | 76.6 | Not Specified | [1] |

| 3 | Potassium Fluoride | Dimethylformamide (DMF) | None | 150 | 9.5 | 78.3 | Not Specified | [1] |

| 4 | Potassium Fluoride | Dimethyl Sulfoxide (DMSO) | None | 120 | 10 | 74.7 | Not Specified | [1] |

| 5 | Potassium Fluoride | Tetramethylene sulfone | Tetraphenylphosphonium (B101447) bromide | 180 then 200 | 5 then 12 | 39.1 | Not Specified | [5] |

| 6 | Potassium Fluoride | N-Methylpyrrolidone (NMP) | Tetrabutylphosphonium bromide | 190 then 205 | 10 then 10 | 40 | Not Specified | [5] |

Experimental Protocols

Below are detailed methodologies for selected synthesis protocols.

Protocol 1: High-Yield Synthesis using a Mixed Fluoride System

This protocol, adapted from patent literature, employs a mixture of cesium and potassium fluorides with a phase transfer catalyst to achieve a high yield of the desired product.[4]

Materials:

-

2,3,5-trichloropyridine

-

Cesium fluoride (CsF)

-

Potassium fluoride (KF)

-

Sulfolane

-

Dimethyl sulfoxide (DMSO)

-

18-crown-6 ether

-

Potassium carbonate (K₂CO₃)

-

Nitrogen gas (N₂)

Equipment:

-

1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head for product removal.

-

Heating mantle

-

Vacuum pump

Procedure:

Caption: Workflow for the high-yield synthesis of this compound.

-

Solvent Preparation: In a 1000 mL flask, combine 400g of sulfolane and 400g of dimethyl sulfoxide. Heat the mixture to 200°C under reduced pressure (0.07 MPa) to dehydrate the solvents until the water content is below 0.05%.[4]

-

Reagent Addition: Cool the solvent mixture to 120°C. Under a nitrogen atmosphere, add 96g (1.66 mol) of cesium fluoride, 96g (1.66 mol) of potassium fluoride, 120g (0.67 mol) of 2,3,5-trichloropyridine, 2g of 18-crown-6 ether, and 3g of potassium carbonate to the reaction flask.[4]

-

Reaction:

-

Product Collection: During the high-temperature phase, the product, this compound, is continuously removed from the reaction mixture by distillation.[4]

-

Analysis: The collected product can be analyzed by gas chromatography to determine its purity. The reported yield for this method is 90% with a purity of 96.8%.[4]

Protocol 2: Economical Synthesis using Potassium Fluoride and a Phase Transfer Catalyst

This protocol focuses on a more cost-effective approach by using only potassium fluoride as the fluorinating agent, with the aid of a phase transfer catalyst to improve reaction efficiency.[5]

Materials:

-

2,3,5-trichloropyridine

-

Potassium fluoride (KF), dried

-

Tetramethylene sulfone (Sulfolane)

-

Tetraphenylphosphonium bromide

-

Nitrogen gas (N₂)

Equipment:

-

Reaction flask with a mechanical stirrer, thermometer, and condenser.

-

Heating mantle

-

Vacuum oven for drying KF